molecular formula C23H27N3O2S B2843861 N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 954594-73-1

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2843861
CAS No.: 954594-73-1
M. Wt: 409.55
InChI Key: LVUXSKBPRYUSEJ-UHFFFAOYSA-N
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Description

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that features a combination of piperazine, thiophene, and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the piperazine derivative: Starting with 4-methylpiperazine, the compound is reacted with an appropriate alkylating agent to introduce the thiophene moiety.

    Coupling with naphthalene derivative: The intermediate product is then coupled with a naphthalene derivative through a nucleophilic substitution reaction.

    Final acylation: The resulting compound undergoes acylation with an acetic acid derivative to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets. These targets may include:

    Receptors: Binding to specific receptors in biological systems, modulating their activity.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Pathways: Affecting signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-methylpiperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide: Lacks the thiophene moiety.

    N-(2-(thiophen-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide: Lacks the piperazine moiety.

    N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide: Lacks the naphthalene moiety.

Uniqueness

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is unique due to the combination of its structural components, which confer specific chemical and biological properties. The presence of the piperazine, thiophene, and naphthalene moieties allows for diverse interactions with molecular targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S/c1-25-9-11-26(12-10-25)22(20-8-13-29-17-20)15-24-23(27)16-28-21-7-6-18-4-2-3-5-19(18)14-21/h2-8,13-14,17,22H,9-12,15-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUXSKBPRYUSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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